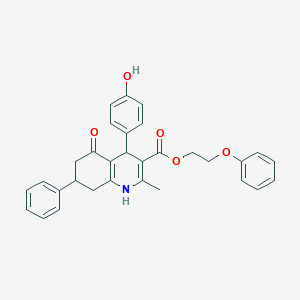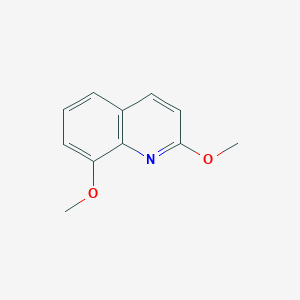![molecular formula C21H31N3O3 B5211665 1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5211665.png)
1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as a selective dopamine reuptake inhibitor and has been studied for its potential use in treating neurological disorders such as Parkinson's disease.
Wirkmechanismus
1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone acts as a selective dopamine reuptake inhibitor. The compound binds to and inhibits the dopamine transporter, which results in an increase in dopamine levels in the brain. This increase in dopamine levels can lead to improved motor function and a reduction in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have selective dopamine reuptake inhibitor activity. The compound has been studied for its potential use in treating neurological disorders such as Parkinson's disease. The increase in dopamine levels can lead to improved motor function and a reduction in the symptoms of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone in lab experiments include its selective dopamine reuptake inhibitor activity and its potential use in treating neurological disorders such as Parkinson's disease. The limitations of using the compound in lab experiments include the need for further research to determine the optimal dosage and potential side effects.
Zukünftige Richtungen
For research on 1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone include further studies on its potential use in treating neurological disorders such as Parkinson's disease. Additionally, research can be conducted to determine the optimal dosage and potential side effects of the compound. Further studies can also be conducted to explore the potential applications of the compound in other fields.
Synthesemethoden
The synthesis of 1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone involves several steps. The first step involves the condensation of piperidine with 4-methoxybenzaldehyde to form 4-methoxyphenylpiperidine. The second step involves the reaction of 4-methoxyphenylpiperidine with 3-bromopropionyl chloride to form 4-methoxyphenyl-3-(piperidin-1-yl)propanoyl chloride. The final step involves the reaction of 4-methoxyphenyl-3-(piperidin-1-yl)propanoyl chloride with 2-piperidinone to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone has been studied for its potential applications in various fields. The compound has been shown to have selective dopamine reuptake inhibitor activity and has been studied for its potential use in treating neurological disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-[3-(4-methoxyanilino)piperidin-1-yl]-4-oxobutyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-27-19-11-9-17(10-12-19)22-18-6-4-15-24(16-18)21(26)8-5-14-23-13-3-2-7-20(23)25/h9-12,18,22H,2-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLINAFKJBHQTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCCN3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211608.png)
![4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5211612.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B5211614.png)

![2-[4-(4-benzyl-1-piperazinyl)-4-oxobutyl]-1,3-benzothiazole](/img/structure/B5211628.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5211630.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211636.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5211659.png)
![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-[(4-methoxy-1-naphthyl)methylene]-2-furohydrazide](/img/structure/B5211673.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5211691.png)

